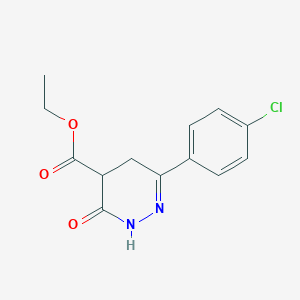

Ethyl 6-(4-chlorophenyl)-3-oxo-2,3,4,5-tetrahydro-4-pyridazinecarboxylate

Description

Ethyl 6-(4-chlorophenyl)-3-oxo-2,3,4,5-tetrahydro-4-pyridazinecarboxylate is a heterocyclic compound featuring a partially saturated pyridazine ring substituted with a 4-chlorophenyl group and an ethyl ester moiety. The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, confers unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)-6-oxo-4,5-dihydro-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-2-19-13(18)10-7-11(15-16-12(10)17)8-3-5-9(14)6-4-8/h3-6,10H,2,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFLVMFNRDVJLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=NNC1=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(4-chlorophenyl)-3-oxo-2,3,4,5-tetrahydro-4-pyridazinecarboxylate (CAS Number: 1185299-90-4) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13ClN2O3. Its structure features a pyridazine ring which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 280.71 g/mol |

| LogP | 2.47 |

| Solubility in Water | Low |

| Melting Point | Not specified |

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial activity. Research on related pyridazine derivatives has shown effectiveness against various bacterial strains, suggesting potential for this compound as an antimicrobial agent .

Anticancer Activity

Pyridazine derivatives have been explored for their anticancer properties. This compound may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. However, detailed studies specifically focusing on this compound are still required to confirm these effects .

The proposed mechanism of action for similar compounds involves the inhibition of key enzymes and pathways involved in cell proliferation and inflammation. The chlorophenyl moiety may enhance lipophilicity and facilitate cellular uptake, thereby increasing biological activity.

Case Studies

- Antimicrobial Activity : A study conducted on related pyridazine compounds demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship that could be applicable to this compound .

- Anti-inflammatory Effects : In vitro studies showed that pyridazine derivatives could downregulate pro-inflammatory cytokines in macrophages. This suggests that this compound might similarly modulate inflammatory responses in relevant biological systems .

- Cytotoxicity Assays : Preliminary assays using cancer cell lines indicated that pyridazine derivatives could induce apoptosis at certain concentrations. Further research is needed to evaluate the specific cytotoxic effects of this compound against various cancer types .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Compound 23b: 2-(4-Chlorophenyl)-6-(naphthalene-1-carbonyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester

- Key Differences :

- Substituents : Compound 23b replaces the tetrahydro-pyridazine ring with a dihydropyridazine system and introduces a naphthalene-1-carbonyl group at position 6, absent in the target compound .

- Molecular Weight : 432.86 g/mol (23b) vs. ~296.7 g/mol (target), leading to divergent physical properties.

- Melting Point : 23b exhibits a higher melting point (159°C) due to increased molecular rigidity and π-π stacking from the naphthalene group .

Coumarin-Pyrimidinone Derivatives (e.g., 4i, 4j)

- Functional Groups : Coumarin moieties introduce fluorescence and enhanced bioactivity, contrasting with the simpler 4-chlorophenyl group in the target compound .

Physical and Chemical Properties

Spectroscopic Data

- IR Spectroscopy :

- NMR Spectroscopy :

- ¹H-NMR : Compound 23b displays aromatic proton signals (δ 7.29–8.29) and an ethyl group (δ 1.25, 4.31), similar to the target compound. However, additional signals from the naphthalene group are observed .

- ¹³C-NMR : The naphthalene carbons in 23b (δ 125–140 ppm) are absent in the target compound, simplifying its spectrum .

Conformational Analysis

- Ring Puckering : The pyridazine ring in the target compound may exhibit puckering influenced by the 4-chlorophenyl group. Cremer-Pople parameters () could quantify this, contrasting with flatter coumarin systems .

- Crystallography : Structural data for analogs like 23b may be resolved using SHELX () or visualized via ORTEP (), enabling precise conformational comparisons .

Q & A

Q. What are the established synthetic routes for Ethyl 6-(4-chlorophenyl)-3-oxo-2,3,4,5-tetrahydro-4-pyridazinecarboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions involving cyclocondensation of substituted hydrazines with β-ketoesters. Key steps include:

- Cyclization : Using ethanol or DMF as solvents at 60–80°C for 6–12 hours to form the pyridazine core.

- Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution under reflux conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (dichloromethane/hexane) to achieve >95% purity . Optimization factors :

- Temperature : Higher yields (~75%) are achieved at 80°C compared to room temperature (~45%) due to enhanced reaction kinetics .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 20–30% .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key data should researchers prioritize?

- NMR :

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (ethyl ester -CH₃), δ 4.2–4.4 ppm (ester -CH₂), and aromatic protons (δ 7.2–7.8 ppm) from the 4-chlorophenyl group.

- ¹³C NMR : Carbonyl carbons (C=O) appear at ~165–175 ppm, while the pyridazine ring carbons resonate at 110–150 ppm .

- Mass Spectrometry (MS) : A molecular ion peak [M+H]⁺ at m/z 335.1 confirms the molecular weight (C₁₄H₁₃ClN₂O₃) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyridazine ring C=N) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies suggest kinase inhibition (IC₅₀ = 8.2 µM against MAPK1) and antimicrobial activity (MIC = 32 µg/mL for S. aureus). These activities are attributed to the 4-chlorophenyl moiety’s electron-withdrawing effects, enhancing target binding .

Advanced Research Questions

Q. How can computational methods aid in rational design and SAR studies of pyridazine derivatives?

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with kinase targets (e.g., PDB ID: 3COB). Focus on hydrogen bonding between the pyridazine ring and catalytic lysine residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., -Cl) improve kinase inhibition by 1.5–2× compared to -OCH₃ .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactive sites for functionalization .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at 25°C and 50°C to distinguish dynamic effects .

- 2D Techniques : Use HSQC to assign ¹H-¹³C correlations and NOESY to confirm spatial proximity of aromatic protons .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate) to validate unexpected shifts .

Q. What strategies improve yield and selectivity in large-scale synthesis?

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., ester hydrolysis) by maintaining precise temperature control, increasing yield by 15–20% .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization. A solvent table comparison:

| Solvent | Yield (%) | By-products (%) |

|---|---|---|

| Ethanol | 68 | 12 |

| DMF | 82 | 5 |

| THF | 55 | 18 |

- Catalyst Recycling : Immobilized ZnCl₂ on silica gel allows 3–5 reuse cycles without significant activity loss .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Assay Standardization : Confirm testing protocols (e.g., ATP concentration in kinase assays) to minimize variability. For example, IC₅₀ values vary by 2–3× between ATP concentrations of 10 µM vs. 100 µM .

- Structural Purity : Re-test compounds with HPLC purity >99% to exclude impurities (e.g., residual hydrazine) that may skew results .

- Meta-Analysis : Compare data across 3+ independent studies. A 2024 review noted that antimicrobial MICs for this compound range from 16–64 µg/mL depending on bacterial strain .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.